molecular formula C6H12O3S B8739240 Cyclobutylmethyl methanesulfonate

Cyclobutylmethyl methanesulfonate

Cat. No.: B8739240
M. Wt: 164.22 g/mol
InChI Key: FKGIKRMZMCYOAL-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,1'-indene] (CAS: 10408-80-7) is a spirocyclic compound characterized by a single carbon atom shared between a cyclopentane ring and an indene moiety. Its molecular formula is C₁₃H₁₄, with a molecular weight of 170.25 g/mol . According to IUPAC nomenclature, the correct name is Spiro[cyclopentane-1,1'-[1H]-indene], emphasizing the spiro junction at position 1 of both rings .

Key structural features include:

  • Spiro junction: A single carbon atom bridges the cyclopentane (five-membered) and indene (fused benzene and cyclopentene) rings.
  • Conjugation effects: The spiroconjugation between the cyclopentane and indene systems enhances reactivity, as seen in its use to generate benzocyclopentadienones via NH-nitrone intermediates .

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

cyclobutylmethyl methanesulfonate

InChI

InChI=1S/C6H12O3S/c1-10(7,8)9-5-6-3-2-4-6/h6H,2-5H2,1H3

InChI Key

FKGIKRMZMCYOAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

Structural Comparisons

The table below highlights structural differences between spiro[cyclopentane-1,1'-indene] and analogous compounds:

Compound Name Molecular Formula Ring Sizes Key Structural Features Reference
Spiro[cyclopentane-1,1'-indene] C₁₃H₁₄ 5 + 6 (fused) Indene fused to cyclopentane; spiroconjugation
Spiro[cyclopropane-1,1'-indene] C₁₁H₁₀ 3 + 6 (fused) Smaller cyclopropane ring; higher ring strain
Spiro[cyclohexane-1,2'-[2H]indene] C₁₄H₁₆O₂ 6 + 6 (fused) Cyclohexane replaces cyclopentane; diol functional groups
Spiro[4.4]nonane C₉H₁₆ 5 + 5 Two cyclopentane rings; no aromatic system
Spiro[imidazo[1,2-a]indeno...] C₂₀H₁₅N₃ Heterocyclic + indene Nitrogen-containing heterocycle; pharmaceutical relevance


Key Observations :

  • Ring strain : Cyclopropane-containing spiro compounds (e.g., spiro[cyclopropane-1,1'-indene]) exhibit higher reactivity due to angle strain .
  • Aromaticity : Indene-based spiro compounds (e.g., spiro[cyclopentane-1,1'-indene]) benefit from conjugation with benzene, enhancing stability and electronic properties.
Reactivity Profile:
  • Thermal stability : Spiro[cyclopentane-1,1'-indene] is stable under inert conditions but reactive in cycloreversion reactions .
  • Strain-driven reactivity : Spiro[cyclopropane-1,1'-indene] undergoes rapid ring-opening due to cyclopropane strain .

Analytical Characterization

  • Mass spectrometry (MS): While MS can differentiate spiro compounds (e.g., biindenylidene isomers), it cannot unambiguously resolve structures due to spectral similarities .
  • NMR and X-ray : Essential for confirming spiro junctions and stereochemistry. For example, ¹³C NMR of spiro[cyclopentane-1,1'-indene] derivatives shows distinct signals at δ ~50–80 ppm for spiro carbons .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cyclobutylmethyl methanesulfonate, and how can reaction conditions be tailored to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of cyclobutylmethanol using methanesulfonyl chloride under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using a base like triethylamine to neutralize HCl byproducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical. Characterization should combine 1^1H/13^13C NMR to confirm ester formation and HPLC (>95% purity) to validate purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Given its structural similarity to alkylating agents like ethyl methanesulfonate (a known mutagen ), strict safety measures are required:

  • PPE : OSHA-compliant chemical goggles, nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Decontamination : Immediate washing with soap/water for skin contact and ethanol for equipment cleanup .
  • Waste Disposal : Segregate as hazardous waste, adhering to institutional guidelines .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:

  • Spectroscopy : 1^1H NMR (δ ~3.0 ppm for CH3_3SO3_3 group) and IR (S=O stretch at ~1350–1160 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ .
  • Elemental Analysis : Carbon/hydrogen/sulfur ratios should align with theoretical values .

Advanced Research Questions

Q. How does this compound’s steric profile influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclobutyl group introduces steric hindrance, slowing SN2 kinetics compared to smaller esters (e.g., methyl methanesulfonate). To study this, conduct kinetic assays under varying temperatures/polar solvents (e.g., DMSO). Monitor reaction progress via 19^19F NMR (if fluorinated nucleophiles) or GC-MS. Computational modeling (e.g., DFT) can map transition states and quantify steric effects .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in multi-step syntheses?

  • Methodological Answer : Discrepancies often arise from competing elimination (E2) or solvolysis. Mitigation strategies include:

  • Condition Screening : Test solvents (e.g., THF vs. DMF) and bases (e.g., DBU vs. K2_2CO3_3) .
  • In Situ Monitoring : Use ReactIR or LC-MS to detect intermediates .
  • Isotopic Labeling : 18^{18}O-labeled methanesulfonate to trace hydrolysis pathways .

Q. How can this compound serve as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : The cyclobutyl group’s rigidity can induce stereoselectivity. For example, in alkylation reactions, use chiral catalysts (e.g., BINOL-derived phosphates) to control enantioselectivity. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation .

Q. What computational tools predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model its binding to proteins. Parameterize the force field using quantum mechanical calculations (e.g., Gaussian09) for the sulfonate group. Validate predictions with SPR (surface plasmon resonance) binding assays .

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